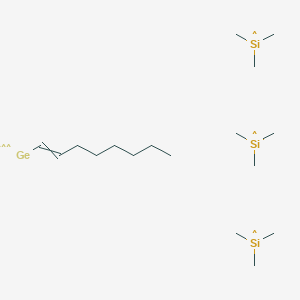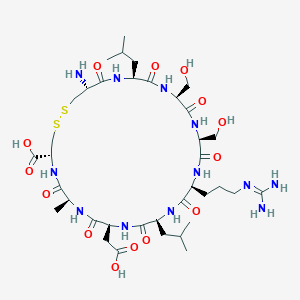![molecular formula C15H33N3O2 B12578170 N-[(Dodecylamino)methyl]-N'-(hydroxymethyl)urea CAS No. 595545-97-4](/img/structure/B12578170.png)
N-[(Dodecylamino)methyl]-N'-(hydroxymethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Dodecylamino)methyl]-N’-(hydroxymethyl)urea is an organic compound with a complex structure that includes a long dodecyl chain, an amino group, and a urea moiety. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Dodecylamino)methyl]-N’-(hydroxymethyl)urea typically involves the reaction of dodecylamine with formaldehyde and urea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Dodecylamine with Formaldehyde: Dodecylamine is reacted with formaldehyde in the presence of an acid catalyst to form N-(dodecylamino)methylamine.
Reaction with Urea: The intermediate N-(dodecylamino)methylamine is then reacted with urea to form N-[(Dodecylamino)methyl]-N’-(hydroxymethyl)urea.
Industrial Production Methods
In industrial settings, the production of N-[(Dodecylamino)methyl]-N’-(hydroxymethyl)urea involves large-scale reactors and precise control of reaction conditions such as temperature, pressure, and pH. The process may also include purification steps to remove any impurities and ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Dodecylamino)methyl]-N’-(hydroxymethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines and alcohols.
Substitution: The amino and hydroxymethyl groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[(dodecylamino)methyl]-N’-(hydroxymethyl)urea oxides, while reduction may produce dodecylamine and methanol.
Wissenschaftliche Forschungsanwendungen
N-[(Dodecylamino)methyl]-N’-(hydroxymethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
Wirkmechanismus
The mechanism of action of N-[(Dodecylamino)methyl]-N’-(hydroxymethyl)urea involves its interaction with lipid membranes and proteins. The long dodecyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and affecting cellular processes. The amino and hydroxymethyl groups can form hydrogen bonds with proteins, altering their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyldodecylamine: A secondary fatty acid amine with similar surfactant properties.
Dodecyldimethylamine N-oxide: Another surfactant with a similar structure but different functional groups.
Uniqueness
N-[(Dodecylamino)methyl]-N’-(hydroxymethyl)urea is unique due to its combination of a long hydrophobic dodecyl chain and hydrophilic amino and hydroxymethyl groups. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
595545-97-4 |
|---|---|
Molekularformel |
C15H33N3O2 |
Molekulargewicht |
287.44 g/mol |
IUPAC-Name |
1-[(dodecylamino)methyl]-3-(hydroxymethyl)urea |
InChI |
InChI=1S/C15H33N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-17-15(20)18-14-19/h16,19H,2-14H2,1H3,(H2,17,18,20) |
InChI-Schlüssel |
DPWJQDWBLGOJEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNCNC(=O)NCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Diethyl [4-(cyclopropanecarbonyl)phenyl]phosphonate](/img/structure/B12578103.png)
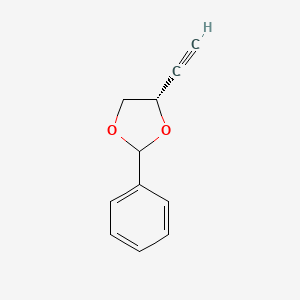
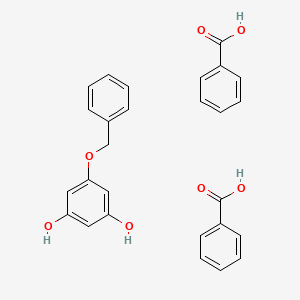
![7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12578129.png)
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester](/img/structure/B12578133.png)
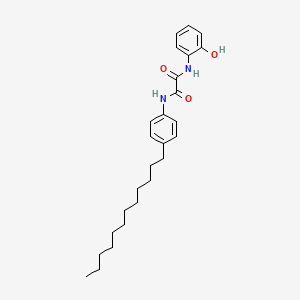
![1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12578139.png)
